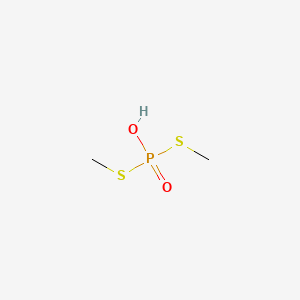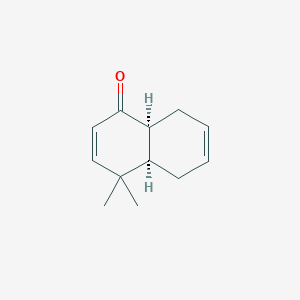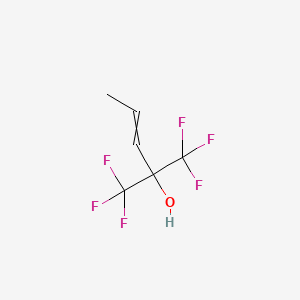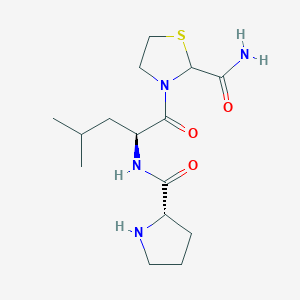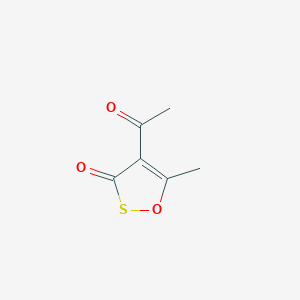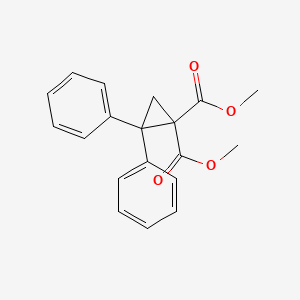
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate is an organic compound belonging to the class of cyclopropane derivatives. This compound is characterized by the presence of two phenyl groups and two ester groups attached to a cyclopropane ring. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate typically involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5). The reaction is carried out in 1,2-dichloroethane at room temperature for 24 hours, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The ester groups also play a role in its reactivity, participating in nucleophilic and electrophilic reactions. The phenyl groups can engage in π-π interactions and other aromatic interactions, influencing the compound’s overall behavior .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
Uniqueness
The combination of the cyclopropane ring and ester groups also contributes to its distinct chemical properties .
Properties
CAS No. |
72174-92-6 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C19H18O4/c1-22-16(20)19(17(21)23-2)13-18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
QJPJYGPERIJTRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



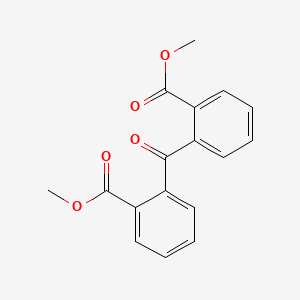
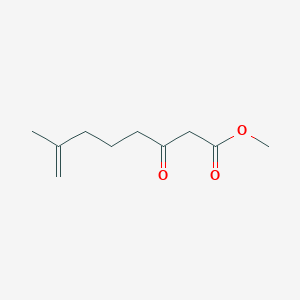
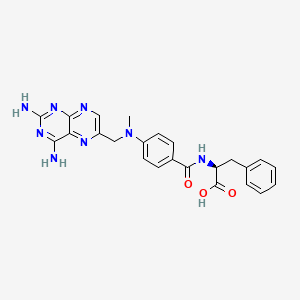
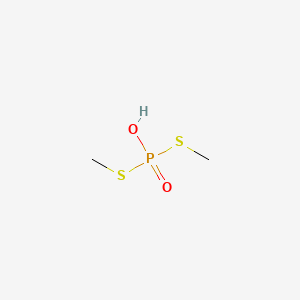
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)

